Product packaging for Decyl valerate(Cat. No.:CAS No. 5454-12-6)

Decyl valerate

Cat. No.: B1619758
CAS No.: 5454-12-6
M. Wt: 242.4 g/mol
InChI Key: CNLMHVUZVNKYJA-UHFFFAOYSA-N
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Description

Decyl valerate, also known as decyl pentanoate, is a chemical ester with the molecular formula C15H30O2 and a molecular weight of 242.40 g/mol . Its CAS registry number is 5454-12-6 . This compound is characterized by a boiling point between 289.0°C to 291.0°C at 760 mmHg and a low water solubility of approximately 0.1577 mg/L at 25°C, making it highly lipophilic . As an ester, this compound is formed from valeric acid (pentanoic acid) and decyl alcohol (decanol) . Related esters in its class are sometimes investigated for their properties as fragrance substances or flavor agents in industrial and cosmetic research, though this compound itself is noted as not being found in nature . Its primary research value lies in its use as a chemical intermediate or a reference standard in analytical studies. Researchers utilize this compound to study ester behavior, synthesis pathways, and physicochemical properties in controlled laboratory settings. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. REFERENCES : The Good Scents Company: Compound Data . National Institute of Standards and Technology (NIST) Chemistry WebBook . COSMILE Europe Substance Information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O2 B1619758 Decyl valerate CAS No. 5454-12-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5454-12-6

Molecular Formula

C15H30O2

Molecular Weight

242.4 g/mol

IUPAC Name

decyl pentanoate

InChI

InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-12-14-17-15(16)13-6-4-2/h3-14H2,1-2H3

InChI Key

CNLMHVUZVNKYJA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC(=O)CCCC

Canonical SMILES

CCCCCCCCCCOC(=O)CCCC

Other CAS No.

5454-12-6

Origin of Product

United States

Advanced Analytical and Characterization Methodologies for Decyl Valerate

Spectroscopic Analysis in Decyl Valerate (B167501) Research

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying functional groups within a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules like decyl valerate. google.comlibretexts.org It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific proton signals confirm its structure. The protons on the carbon adjacent to the ester oxygen (the O-CH₂) in the decyl group typically appear as a triplet at approximately 4.05 ppm. chemicalbook.comphcogj.com The protons on the α-carbon of the valerate moiety appear as a triplet around 2.2-2.3 ppm. The numerous methylene (B1212753) groups (-CH₂-) of the decyl and valerate chains produce a complex multiplet in the region of 1.2-1.7 ppm. chemicalbook.comphcogj.com The terminal methyl group (-CH₃) of the decyl chain and the valerate chain appear as triplets around 0.8-0.9 ppm. chemicalbook.comphcogj.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural verification by identifying each unique carbon atom in the molecule. libretexts.orgorganicchemistrydata.org For this compound, the carbonyl carbon (C=O) of the ester group shows a characteristic signal in the downfield region, typically around 173 ppm. libretexts.org The carbon of the O-CH₂ group in the decyl chain resonates at approximately 64-65 ppm. The various methylene carbons of the long alkyl chains appear in the range of 22-35 ppm. The terminal methyl carbons of both the decyl and valerate chains are observed in the upfield region, typically between 13-14 ppm. hmdb.cahmdb.cawashington.edu

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl (C=O) - ~173
O-CH₂ (decyl) ~4.05 (triplet) ~64-65
α-CH₂ (valerate) ~2.2-2.3 (triplet) ~34
Internal CH₂ groups ~1.2-1.7 (multiplet) ~22-32
Terminal CH₃ (decyl) ~0.88 (triplet) ~14
Terminal CH₃ (valerate) ~0.9 (triplet) ~13

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. specac.com The Fourier-Transform Infrared (FT-IR) spectrum of this compound displays characteristic absorption bands that confirm its ester functionality.

A strong, sharp absorption peak is observed in the region of 1730-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. uc.edu Additionally, the C-O stretching vibrations of the ester group are typically found in the 1000-1300 cm⁻¹ region. uc.edu The presence of the long alkyl chains is confirmed by the C-H stretching vibrations appearing in the 2850-3000 cm⁻¹ range. C-H bending vibrations for the CH₂ and CH₃ groups are also observed at approximately 1465 cm⁻¹ and 1375 cm⁻¹, respectively. uc.edu

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Functional Group Vibration Intensity
2850-3000 C-H (alkane) Stretch Strong
1730-1750 C=O (ester) Stretch Strong
1375 C-H (methyl) Bend Medium
1465 C-H (methylene) Bend Medium
1000-1300 C-O (ester) Stretch Strong

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. azooptics.com When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. innovareacademics.inmdpi.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ may be observed at m/z 242, corresponding to its molecular weight. nih.gov However, due to fragmentation, the molecular ion peak can be weak or absent. Common fragmentation patterns for esters include the cleavage of the C-O bond and the McLafferty rearrangement. azooptics.comlibretexts.org For this compound, significant fragment ions would be expected at m/z values corresponding to the loss of the decoxy group or the valeryl group. The NIST Mass Spectrometry Data Center reports a top peak at m/z 57 for this compound. nih.gov Other prominent peaks are often seen at m/z 41 and 85. nih.gov The fragmentation of the long alkyl chain also produces a characteristic series of peaks separated by 14 mass units (CH₂). msu.edu

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

Gas chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. gentechscientific.comomicsonline.orgbhooc.com In a typical GC analysis, a sample of this compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compounds between the mobile gas phase and the stationary phase. gentechscientific.com The purity of this compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

GC is also highly effective for the analysis of volatile impurities that may be present, such as residual alcohols or acids from its synthesis. thermofisher.comresearchgate.net The use of a flame ionization detector (FID) is common for this type of analysis due to its high sensitivity towards organic compounds. For more definitive identification of impurities, GC is often coupled with a mass spectrometer (GC-MS). sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of non-volatile or thermally unstable compounds. researchgate.netoamjms.eu While GC is often preferred for a volatile ester like this compound, HPLC can be employed for the analysis of related substances, particularly those that are less volatile or have a higher molecular weight.

A reversed-phase HPLC method, using a C18 column, is commonly used for the analysis of esters. researchgate.netoamjms.eu The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. researchgate.netoamjms.eu Detection is often achieved using a UV detector if the related substances have a UV chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). thermofisher.com HPLC is particularly useful for identifying and quantifying dimeric or oligomeric impurities that may form during production or storage. The limit of detection (LOD) and limit of quantification (LOQ) for related substances can be determined to ensure the purity of the final product. researchgate.netnih.gov

Theoretical and Computational Studies of Decyl Valerate

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. Molecular dynamics (MD) is a prominent method in this field, simulating the physical movements of atoms and molecules over time to predict thermodynamic, mechanical, and transport properties.

While specific MD studies focused exclusively on decyl valerate (B167501) are not prevalent in public literature, the methodologies are well-established for analogous long-chain and fatty acid esters. nih.govcdnsciencepub.com These simulations treat molecules as collections of atoms interacting through a defined force field, which approximates the potential energy of the system. By solving Newton's equations of motion for this system, a trajectory of atomic positions and velocities is generated, from which macroscopic properties can be derived.

For a molecule like decyl valerate, MD simulations can be employed to:

Determine Conformational Preferences: The flexible decyl and pentanoyl chains can adopt numerous conformations. Simulations can reveal the most energetically favorable shapes and how the molecule behaves in different environments, such as in a bulk liquid state or at an interface. Studies on other long-chain esters have explored "hairpin-like" or "V-shape" configurations at interfaces. conicet.gov.ar

Predict Physical Properties: Key properties such as density, viscosity, diffusion coefficients, and glass transition temperature can be calculated from simulation trajectories. mdpi.com For instance, simulations of vinyl ester resins have been used to calculate volume shrinkage and Young's modulus as a function of crosslink density. msstate.edu

Analyze Intermolecular Interactions: MD provides a detailed view of how this compound molecules pack and interact with each other or with other substances in a mixture. This is crucial for understanding its properties as a solvent or emollient.

Simulate Phase Transitions: By simulating the system at various temperatures and pressures, the transition from a solid to a liquid state (melting) can be observed, allowing for the computational prediction of melting points. mdpi.com

Molecular modeling of the hydrolysis of long-chain dicholine esters has shown that the rate of reaction can be explained by the proximity of the ester's carbonyl carbon to the catalytic site of an enzyme, a finding derived from analyzing the simulated molecular contacts. nih.gov This approach could similarly be used to study the enzymatic or chemical degradation of this compound.

Table 1: Properties Obtainable from Molecular Dynamics (MD) Simulations for Esters
Property TypeSpecific PropertyDescription
ThermodynamicDensityCalculated from the volume of the simulation box at equilibrium.
Glass Transition Temperature (Tg)Identified by a change in the slope of the volume-temperature curve. mdpi.com
Melting Temperature (Tm)Observed as a discontinuity in the volume-temperature curve during simulated heating. mdpi.com
MechanicalArea Compressibility ModulusDetermined from fluctuations in the surface area of simulated lipid bilayers. nih.gov
Young's ModulusCalculated to assess the stiffness and elastic properties of ester-based polymers. msstate.edu
TransportDiffusion CoefficientDerived from the mean squared displacement (MSD) of molecules over time. acs.org
ViscosityPredicted to understand fluid dynamics and flow behavior. acs.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a more fundamental approach by solving approximate forms of the Schrödinger equation for a molecule. These methods yield detailed information about the electronic structure, which governs chemical bonding, reactivity, and spectroscopic properties.

For this compound, quantum chemical calculations can determine:

Optimized Molecular Geometry: Calculations can find the lowest-energy three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles. For various fatty acid esters, average bond lengths such as C-C (1.53 Å), C=C (1.34 Å), C-O (1.44 Å), and C=O (1.21 Å) have been computationally determined. preprints.org

Electronic Properties: The distribution of electrons in the molecule can be visualized, and key parameters like the dipole moment and polarizability can be quantified. preprints.orgrsc.org These properties are essential for understanding intermolecular forces and dielectric behavior.

Thermochemical Data: The enthalpies of formation and bond dissociation energies can be calculated, offering insights into the molecule's stability and the energy required to break specific bonds. osti.gov Such calculations have been applied to fatty acid methyl esters to understand bond scission mechanisms. osti.gov

Reaction Mechanisms: DFT can be used to map the energy landscape of a chemical reaction, identifying transition states and calculating activation energies. This is invaluable for understanding synthesis mechanisms, such as the esterification of valeric acid with decanol (B1663958), or degradation pathways like hydrolysis. eurekalert.org

Recent studies have combined quantum calculations with statistical rate theory to accurately model the vaporization dynamics and determine absolute saturation vapor pressures for fatty acid methyl esters. acs.org Other work has used ab initio calculations to rationalize the fragmentation patterns of cationized fatty acid esters observed in mass spectrometry. sci-hub.se

Table 2: Parameters from Quantum Chemical Calculations for Esters
ParameterTypical Application/InsightExample from Ester Studies
Optimized Geometry (Bond Lengths/Angles)Provides the most stable 3D structure of the molecule.C=O bond length calculated as ~1.21 Å in fatty acid esters. preprints.org
Dipole MomentQuantifies molecular polarity, influencing solubility and intermolecular forces.Used to correlate with dielectric permittivity in ester-containing polyimides. rsc.org
Bond Dissociation EnthalpyDetermines the energy required to break a specific chemical bond, indicating stability.Calculated for C-O and C-C bonds in FAMEs to analyze thermal decomposition. osti.gov
Activation EnergyThe energy barrier for a chemical reaction, determining its rate.Predicted for Grignard addition to esters to support the experimental mechanism. mit.edu
Electrostatic Potential (ESP) SurfaceVisualizes electron-rich and electron-poor regions, predicting sites for electrophilic/nucleophilic attack.Used to identify electron localization around polar ester groups. rsc.org

Prediction of Molecular Interactions and Phase Behavior (e.g., Perturbed Chain-Statistical Associating Fluid Theory (PC-SAFT), Density Gradient Theory (DGT))

Predicting the phase behavior (e.g., vapor-liquid or liquid-liquid equilibria) of mixtures containing this compound is critical for process design and application formulation. The Perturbed Chain-Statistical Associating Fluid Theory (PC-SAFT) is a powerful equation of state for this purpose. mdpi.com PC-SAFT models fluids as chains of spherical segments, accounting for repulsive, dispersive, and (if present) associative interactions. doi.org For a non-associating molecule like this compound, the model requires three pure-component parameters: the segment number (m), segment diameter (σ), and dispersion energy (ε/k). doi.org These parameters can be fitted to experimental data (like liquid density and vapor pressure) and then used to predict the behavior of complex mixtures over a wide range of temperatures and pressures. doi.orgtu-dortmund.de PC-SAFT has been successfully used to model the phase equilibria of systems involving esterification reactions, which is directly relevant to the synthesis of this compound. mdpi.com

Interfacial properties, such as the surface tension between a liquid and its vapor, are also crucial. The Density Gradient Theory (DGT) is a theoretical framework used to predict these properties. mdpi.comcapes.gov.br DGT combines an equation of state (like PC-SAFT) with an "influence parameter," which accounts for the energetic penalty of creating a density gradient at the interface. ua.ptacs.org This combined approach has been successfully applied to calculate the surface tensions of a wide variety of esters, showing excellent agreement with experimental data. capes.gov.brua.pt For long-chain compounds and their mixtures with water, the combination of PC-SAFT and DGT has proven effective for simultaneously modeling both phase equilibria and interfacial tensions. acs.org

Table 3: Predictions from PC-SAFT and DGT Models for Ester Systems
TheoryInput ParametersPredicted PropertiesRelevance to this compound
PC-SAFTPure-component parameters (segment number, diameter, dispersion energy) and binary interaction parameters (kij). mdpi.comdoi.orgVapor-Liquid Equilibria (VLE), Liquid-Liquid Equilibria (LLE), chemical reaction equilibria. mdpi.comPredicts behavior during synthesis, separation, and in mixed formulations.
DGT (with EoS)Equation of State parameters plus an influence parameter (c). ua.ptacs.orgSurface tension, interfacial tension, density profiles across the interface. mdpi.comacs.orgPredicts surface activity and behavior in emulsions or as a film.

Structure-Property-Function Relationship Analysis for this compound and Related Esters

Quantitative Structure-Property Relationship (QSPR) models establish a mathematical link between the structure of a molecule and its physical, chemical, or biological properties. nih.gov The fundamental idea is that the structure of a molecule, encoded in numerical descriptors, dictates its properties. scispace.com For a homologous series like aliphatic esters, QSPR can be a powerful predictive tool.

To build a QSPR model, one first calculates a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (encoding connectivity), or quantum-chemical (e.g., dipole moment). nih.govscispace.com Then, statistical methods like multiple linear regression are used to create an equation that relates a selection of these descriptors to an experimental property.

Several QSPR studies have successfully modeled the normal boiling points of aliphatic esters. scispace.commdpi.com These models often find that the primary factor is molecular size (related to van der Waals forces), with smaller contributions from descriptors related to branching and polarity (the ester group). scispace.com For this compound (C15H30O2), its relatively high boiling point is directly attributable to its large molecular size (a total of 15 carbon atoms) and the polarity imparted by the ester functional group.

Table 4: Example of Descriptors Used in QSPR Models for Aliphatic Esters scispace.com
Descriptor TypeExample DescriptorStructural Information Encoded
TopologicalModified Xu index (mXu)Relates to molecular size and branching. Often the dominant descriptor for boiling point.
Atom-Type BasedAI(–CH3)Quantifies the structural environment of terminal methyl groups.
AI(–O–)Quantifies the structural environment of the ether-like oxygen in the ester group, relating to polarity.

Computational Approaches for Novel Chemical Reaction Discovery and Optimization

Computational methods are increasingly used not only to analyze molecules but also to optimize their synthesis. For a well-known reaction like esterification, computational tools can be used to build kinetic models and find the optimal process conditions. researchgate.net This involves creating a mathematical model based on a proposed reaction mechanism and a set of differential equations describing the change in concentration of reactants and products over time. e3s-conferences.org By running computational experiments, one can simulate the reaction under various conditions (e.g., temperature, molar ratio) to determine the regime that maximizes the yield of the target product, such as this compound. researchgate.net

More advanced techniques leverage artificial intelligence (AI) and machine learning for process optimization. acs.org Methods like Artificial Neural Networks (ANN) and Response Surface Methodology (RSM) can model complex, non-linear relationships between reaction parameters and outcomes. acs.org These models, once trained on experimental data, can be coupled with global optimization algorithms to efficiently search for the best synthesis conditions. acs.org

Furthermore, computational chemistry plays a role in the rational design of catalysts. For reactions involving fatty acid derivatives, quantum chemical calculations have been used to understand how a catalyst's structure binds the substrate and facilitates a specific chemical transformation, guiding the development of more efficient and selective catalysts. eurekalert.org While the discovery of truly novel reactions for a simple ester is less common, these computational tools are essential for optimizing existing pathways and for designing catalysts that could enable the synthesis of this compound under milder, more sustainable conditions.

Research Applications and Functional Roles of Decyl Valerate

Research in Flavor and Fragrance Chemistry

The distinct aromatic properties of decyl valerate (B167501) make it a compound of interest in the field of flavor and fragrance chemistry. Researchers employ various methods to characterize its scent profile and understand its interaction within complex aroma systems.

Aroma Profile Characterization and Sensory Evaluation Methodologies

Decyl valerate is characterized as having a mild, fruity, and floral odor. ontosight.ai The process of defining such an aroma profile involves a combination of instrumental analysis and human sensory evaluation. nih.govstudysmarter.co.uk

Sensory evaluation methodologies are systematically used to assess the organoleptic properties of substances like this compound. studysmarter.co.uk These methods can be broadly categorized into discrimination tests, descriptive analysis, and affective testing. studysmarter.co.uk

Discrimination Tests: These tests, such as the triangle test, are designed to determine if a perceptible difference exists between samples. studysmarter.co.ukmatis.is

Descriptive Analysis: This involves trained panelists who identify and quantify the specific sensory attributes of a product. nih.govfiveable.me A common technique is Quantitative Descriptive Analysis (QDA), which provides a detailed sensory profile by rating the intensity of various attributes like taste, smell, and texture. matis.isfiveable.me

Affective Testing: These tests gauge consumer preference and acceptance of a product. studysmarter.co.uk

Table 1: Sensory Evaluation Methodologies

Methodology Description Application
Discrimination Tests Determines if perceptible differences exist between products. studysmarter.co.uk Quality control, product reformulation. studysmarter.co.uk
Descriptive Analysis Provides a detailed description of sensory characteristics. studysmarter.co.uk Identifies specific product attributes. studysmarter.co.uk

| Affective Testing | Assesses consumer preferences and acceptance. studysmarter.co.uk | Gauges marketability and consumer liking. studysmarter.co.uk |

Contribution to Complex Aroma Systems (e.g., in food, beverages)

The interaction between different aroma compounds can be additive, synergistic, or antagonistic, further complicating the final aroma perception. Research in this area seeks to understand how individual components like this compound interact with other volatile compounds to create a unique and desirable flavor profile. scribd.com

Olfactory Perception Mechanisms and Structure-Odor Relationships

The perception of smell, or olfaction, is a complex process that begins with the interaction of odorant molecules with olfactory receptors (ORs) in the nasal cavity. numberanalytics.comfrontiersin.org These receptors are G-protein-coupled receptors that, upon binding with an odorant, trigger a signaling cascade, converting the chemical signal into an electrical one that is sent to the brain for processing. numberanalytics.comnih.gov The brain then interprets the pattern of activated receptors to identify the specific odor. numberanalytics.com

The relationship between a molecule's chemical structure and its perceived odor is a central focus of study. Two key molecular features that influence odor are "electronicity" (the distribution of electronic charge across a molecule) and "stereocity" (the molecule's volume, shape, and profile). perfumerflavorist.com Molecules with similar structures often exhibit similar odors. perfumerflavorist.com

In the case of esters like this compound, factors such as the length and branching of the carbon chain in both the acid and alcohol moieties play a crucial role in determining the resulting aroma. chemrxiv.org Computational methods, such as those based on machine learning and hypergraph neural networks, are being developed to better predict the relationship between a molecule's structure and its odor perception. mdpi.complos.org

Research in Cosmetic Science and Formulations

In cosmetic science, this compound is investigated for its functional properties, particularly as an emollient that can influence skin hydration and barrier function.

Emollient and Moisturizing Property Investigations in Chemical Formulations

This compound is utilized in skincare products for its emollient and moisturizing properties. ontosight.ai Emollients are cosmetic ingredients that help to soften and smooth the skin by forming a lubricating layer. atamanchemicals.com They are key components in formulations like creams and lotions, contributing to a desirable skin feel. specialchem.com

Role in Skin Barrier Function Research (excluding clinical human trials)

The skin barrier, primarily located in the stratum corneum, is essential for protecting the body from external insults and preventing excessive water loss. mdpi.com This barrier is composed of corneocytes surrounded by a lipid matrix of ceramides, cholesterol, and free fatty acids. mdpi.comjcadonline.com

Research, often using ex vivo skin models, investigates how ingredients like this compound can influence this barrier. researchgate.net A compromised skin barrier is associated with various skin conditions and can be induced experimentally through methods like tape stripping or exposure to chemicals like sodium dodecyl sulfate (B86663) (SDS). frontiersin.org Studies have shown that the application of formulations containing specific lipids, such as ceramides, can help repair a damaged skin barrier. researchgate.netnih.gov Emollients play a role in supporting skin barrier function by providing a protective layer and helping to maintain hydration, which is crucial for the enzymatic processes involved in barrier maintenance. mdpi.com The acidic pH of the skin, known as the acid mantle, is also vital for barrier homeostasis. mdpi.comjcadonline.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Decyl oleate
Ethyl caprylate
Ethyl isovalerate
Ceramides
Cholesterol
Free fatty acids

Integration into Advanced Delivery Systems (e.g., Nanoemulsions, Solid Lipid Nanoparticles)

This compound is investigated for its role in sophisticated drug delivery platforms like nanoemulsions and solid lipid nanoparticles (SLNs). Nanoemulsions are kinetically stable dispersions of oil and water with droplet sizes typically under 100 nm, which makes them suitable for various applications, including drug delivery and cosmetics. rsc.orgresearchgate.net These systems are valued for their high surface area, stability, and ability to be formulated for topical, ocular, intravenous, and oral drug delivery. researchgate.net The composition of a nanoemulsion, particularly the oil phase, is a critical determinant of its formation, stability, and functional characteristics. nih.gov

Solid lipid nanoparticles represent another advanced colloidal carrier system, ranging in size from 50 to 1000 nm. mdpi.com They are composed of a solid lipid core, which can incorporate lipophilic drugs, dispersed in an aqueous phase. mdpi.comresearchgate.net SLNs are noted for their biocompatibility, biodegradability, and capacity for controlled drug release. mdpi.comresearchgate.netmdpi.com The lipid matrix of SLNs is solid at physiological temperatures, which can help protect incorporated drugs from degradation and control their release. mdpi.commdpi.com The selection of lipids is crucial for the stability and drug-loading capacity of SLNs. researchgate.net

Table 1: Comparison of Advanced Delivery Systems

FeatureNanoemulsionsSolid Lipid Nanoparticles (SLNs)
Core Composition Liquid LipidSolid Lipid
Droplet/Particle Size ~100 nm researchgate.net50-1000 nm mdpi.com
Key Advantages High surface area, robust stability, tunable rheology researchgate.netBiocompatibility, controlled release, protection of labile drugs mdpi.commdpi.com
Formation Principle Emulsification of two immiscible liquids ijpsonline.comDispersion of melted solid lipid in an aqueous phase researchgate.net

Research in Pharmaceutical Excipient Development

In the development of pharmaceutical formulations, excipients are crucial components that serve various functions beyond the active pharmaceutical ingredient (API). ipsf.org They can act as vehicles, solvents, stabilizers, and modifiers of a drug's release profile. ipsf.orgamericanpharmaceuticalreview.com

Functional Role as a Vehicle or Solvent in Formulations

This compound is explored as a potential vehicle or solvent in pharmaceutical preparations. ontosight.ai Solvents in liquid formulations are the primary component in which the API and other excipients are dissolved or dispersed. ipsf.org The function of a vehicle is to act as a carrier for the drug, facilitating its delivery. ipsf.orgresearchgate.net Co-solvents are often employed to enhance the solubility of hydrophobic drugs in aqueous systems by reducing the interfacial tension between the solute and the solvent. ipsf.org Esters like this compound, due to their chemical nature, can be suitable for solubilizing lipophilic APIs in topical and other formulations. ontosight.aicrodapharma.com The selection of an appropriate solvent system is critical for the stability and bioavailability of the final product. americanpharmaceuticalreview.comcrodapharma.com

Broader Applications in Material Science and Industrial Chemistry Research

The properties of this compound also lend themselves to research in material science and industrial chemistry.

Use as Raw Material for Emulsifiers and Stabilizers in Chemical Systems

This compound can serve as a raw material in the synthesis of emulsifiers and stabilizers. thegoodscentscompany.com Emulsifiers are substances that stabilize an emulsion by preventing the coalescence of the dispersed droplets. aocs.orgmast.is They work by reducing the interfacial tension between the two immiscible phases. aocs.org Stabilizers, in a broader sense, are used to maintain the desired physical and chemical properties of a system over time. In some contexts, emulsifiers are considered a type of stabilizer. mast.is The chemical structure of esters can be modified to create molecules with specific emulsifying and stabilizing properties for various industrial applications.

Lubricant and Plasticizer Research

This compound is also investigated for its potential as a lubricant and plasticizer. mdpi.com Plasticizers are additives that increase the flexibility and durability of a material, typically a polymer, by lowering its glass transition temperature. researchgate.netkinampark.com This is achieved by increasing the free volume within the polymer matrix, allowing the polymer chains to move more freely. kinampark.com Research in this area is increasingly focused on bio-based plasticizers derived from renewable resources like vegetable oils to replace petroleum-based options, due to concerns about the environmental and health impacts of traditional plasticizers. mdpi.comresearchgate.net Fatty acid esters are among the compounds being explored as greener alternatives in the plastic industry. mdpi.com

Development of Biodegradable Materials and Derivatives

The exploration of this compound and its derivatives in the context of biodegradable materials is an area of growing interest, primarily revolving around its potential role as a plasticizing agent and the significance of its valerate component in established biopolymers. While direct polymerization of this compound into a primary biodegradable polymer is not a common approach, its structural components suggest a valuable function in modifying and enhancing existing biodegradable plastics.

The development of fully biodegradable products necessitates that all components, including additives like plasticizers, are themselves biodegradable. mdpi.comirispublishers.comacs.org Non-biodegradable additives can persist in the environment even after the main polymer matrix has decomposed, undermining the ecological benefits. Therefore, research into bio-based and biodegradable plasticizers is crucial. Aliphatic esters, such as this compound, are of particular interest due to their potential for enzymatic and hydrolytic degradation in a natural environment. core.ac.uk

The role of the valerate unit is well-documented in the context of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a microbially produced, biodegradable polyester. The incorporation of hydroxyvalerate units into the polyhydroxybutyrate (B1163853) (PHB) polymer chain disrupts its crystalline structure, which in turn reduces brittleness and improves the mechanical properties of the resulting bioplastic, making it more suitable for a wider range of applications.

Drawing parallels, this compound, as an ester, holds potential as a biodegradable plasticizer. Plasticizers are essential additives that increase the flexibility, durability, and processability of polymers by lowering the glass transition temperature (Tg). nih.gov Numerous studies have demonstrated the efficacy of various ester-based compounds as plasticizers for common biodegradable polymers like polylactic acid (PLA) and PHBV. nih.govmdpi.comaip.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov These include citrate (B86180) esters, fatty acid esters, and oligomeric esters, which have been shown to enhance the ductility and reduce the brittleness of these bioplastics.

The long alkyl chain of the decyl group in this compound could intercalate between polymer chains, increasing intermolecular spacing and thereby enhancing chain mobility and flexibility. This plasticizing effect is a key strategy to overcome the inherent brittleness of some of the most widely used biodegradable polymers.

Research Findings on Ester Plasticizers in Biodegradable Polymers

While specific research on this compound as a plasticizer is not extensively documented, the effects of chemically similar fatty acid esters on PHBV and PLA have been investigated, providing a strong indication of the potential impact of this compound.

Research by Nosal et al. (2020) on various fatty acid esters as plasticizers for PHBV showed a significant improvement in the material's impact strength. nih.gov For instance, the addition of certain esters increased the notched impact strength from 1.4 kJ/m² for the neat polymer to as high as 4.1 kJ/m². This enhancement in toughness is critical for applications in packaging where durability is required. The study also highlighted that some fatty acid esters could mitigate the age-related increase in brittleness often observed in PHB-V materials.

Similarly, studies on PLA have shown that ester-based plasticizers can effectively lower the glass transition temperature and improve ductility. nih.gov For example, the incorporation of cutin-derived ester derivatives into a PLA matrix resulted in a marked decrease in Tg and a significant increase in the elongation at break, transforming the otherwise rigid PLA into a more flexible material. nih.gov The ester groups of the plasticizer can form favorable interactions with the ester groups of the PLA, promoting miscibility and an effective plasticizing effect. nih.gov

The following interactive data tables summarize the observed effects of various ester-based plasticizers on the mechanical and thermal properties of PLA and PHBV, which can be used to infer the potential effects of this compound.

Table 1: Effect of Ester Plasticizers on the Properties of Polylactic Acid (PLA)

PlasticizerConcentration (wt%)Change in Glass Transition (Tg)Change in Elongation at BreakReference
Triethyl Citrate (TEC)10-20DecreaseIncrease mdpi.comresearchgate.net
Acetyl Tributyl Citrate (ATBC)10-20DecreaseIncrease researchgate.net
Oligomeric Lactic Acid Esters20-25Decrease>400% Increase aip.org
Cutin-derived Esters10-30DecreaseSignificant Increase nih.gov
Poly(1,3-propanediol) Laurate20Decrease190% Increase mdpi.com

Table 2: Effect of Ester Plasticizers on the Properties of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)

PlasticizerConcentration (wt%)Change in Impact StrengthChange in Brittleness over TimeReference
Oleic Acid Methyl EsterNot SpecifiedSignificant Increase- researchgate.net
Palmitic Acid Methyl EsterNot SpecifiedSignificant Increase- researchgate.net
Lauric Acid Ethylene Glycol MonoesterNot SpecifiedSignificant Increase- researchgate.net
Oleic Acid Ethylene Glycol MonoesterNot Specified-Reduced Increase researchgate.net
Triethyl Citrate5-20Increase in Flexibility- researchgate.net

Q & A

Q. What experimental methods are used to synthesize and validate decyl valerate in laboratory settings?

this compound synthesis typically involves esterification reactions between valeric acid and decanol under acid catalysis. Gas chromatography (GC) coupled with mass spectrometry (MS) is critical for validating purity and structural integrity. For example, microwave spectroscopy has been applied to similar valerate esters (e.g., ethyl valerate) to determine rotational constants and conformer stability, ensuring accurate molecular characterization .

Q. How can researchers analyze the conformational stability of this compound?

Q. What microbial pathways contribute to valerate production, and how might they apply to this compound synthesis?

Valerate is often produced via anaerobic chain elongation, where microbes like Megasphaera spp. convert substrates (e.g., glycerol) into short-chain fatty acids (SCFAs). Cross-feeding interactions (e.g., between Streptococcus thermophilus and M. elsdenii) enhance valerate yields, suggesting similar metabolic engineering strategies could optimize this compound biosynthesis .

Advanced Research Questions

Q. How does this compound interact with gut microbiota to influence systemic health?

Valerate regulates intestinal barrier function by modulating tight junction proteins in epithelial cells (e.g., Caco-2 monolayers). It also inhibits histone deacetylases (HDACs), potentially enhancing immune responses in cancer immunotherapy. Co-treatment with valerate and αPD-1 mAb increased plasma valerate levels, correlating with improved antitumor effects in murine models .

Q. What combustion kinetics govern this compound’s behavior in energy applications?

Kinetic modeling of ethyl valerate combustion reveals decomposition pathways (e.g., formation of CH3CHO and CH2O in lean flames) and temperature-dependent species profiles (1100–2000 K). A validated mechanism (211 species, 1368 reactions) predicts high-pressure combustion behavior, though further refinement is needed for low-temperature regimes .

Q. Can this compound enhance biopolymer production in microbial systems?

Valerate-rich substrates promote polyhydroxyalkanoate (PHA) synthesis, particularly 3-hydroxyvalerate (3HV) and 3-hydroxy-2-methylvalerate (3H2MV). Mixed odd-carbon volatile fatty acids (VFAs) improve PHA flexibility and thermal stability compared to pure poly-3-hydroxybutyrate (P3HB). Optimizing VFA ratios (e.g., valerate:propionate = 1:1) could tailor this compound-derived biopolymers .

Q. How does this compound affect neurochemical signaling in substance use disorders?

Sodium valerate reduces ethanol consumption in mice by elevating GABA levels in the brain and blood. RNA sequencing of the amygdala shows altered gene expression in pathways like neuroinflammation and mitochondrial regulation. These findings suggest this compound derivatives could target neurotransmission in addiction studies .

Methodological Recommendations

  • Data Contradictions : Cross-validate valerate quantification methods (e.g., GC vs. HPLC) to resolve discrepancies in microbial fermentation studies .
  • Experimental Design : Use pertraction systems for in situ valerate extraction to mitigate product inhibition in continuous bioreactors .
  • Computational Modeling : Prioritize MP2/cc-pVDZ over B3LYP-D3BJ for valerate ester conformational analysis due to better error compensation in rotational constant predictions .

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